molecular formula C26H34N4O2 B4037180 1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE

1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE

Cat. No.: B4037180
M. Wt: 434.6 g/mol
InChI Key: GAPUQWVSPPGFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE is a complex organic compound that features two piperazine rings substituted with phenyl groups, connected by a hexanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE typically involves the reaction of 1,6-hexanedione with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production often employs advanced techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups on the piperazine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-BIS(4-METHYLPIPERAZINO)-1,6-HEXANEDIONE: Similar structure but with methyl groups instead of phenyl groups.

    1,6-BIS(4-ETHYLPIPERAZINO)-1,6-HEXANEDIONE: Features ethyl groups on the piperazine rings.

    1,6-BIS(4-BENZYLPIPERAZINO)-1,6-HEXANEDIONE: Contains benzyl groups on the piperazine rings.

Uniqueness

1,6-BIS(4-PHENYLPIPERAZINO)-1,6-HEXANEDIONE is unique due to the presence of phenyl groups, which can influence its chemical reactivity and biological activity. The phenyl groups may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1,6-bis(4-phenylpiperazin-1-yl)hexane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c31-25(29-19-15-27(16-20-29)23-9-3-1-4-10-23)13-7-8-14-26(32)30-21-17-28(18-22-30)24-11-5-2-6-12-24/h1-6,9-12H,7-8,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUQWVSPPGFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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